1-(3-Bromo-4-hydroxyphenyl)propan-2-one

Catalog No.
S699988
CAS No.
655237-87-9
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-4-hydroxyphenyl)propan-2-one

CAS Number

655237-87-9

Product Name

1-(3-Bromo-4-hydroxyphenyl)propan-2-one

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)propan-2-one

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3

InChI Key

BGMOZOKYYWZPRF-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=C(C=C1)O)Br

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)Br

Intermediate in Organic Synthesis

Pharmacological Effects

Synthesis of Benzofurans

Crystal Structure Analysis

Antigonadotropin

1-(3-Bromo-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. This compound features a brominated aromatic ring, a hydroxyl group, and a ketone functional group, making it a versatile intermediate in organic synthesis. The presence of the bromine atom enhances its reactivity, while the hydroxyl group can engage in hydrogen bonding, influencing solubility and molecular interactions .

As there is limited research on this specific compound, its mechanism of action in any biological system is unknown.

  • The presence of bromine suggests potential for skin and eye irritation. []
  • The phenol group can be mildly corrosive and may cause irritation upon contact. []
, including:

  • Oxidation: The hydroxyl group can be oxidized to yield a ketone or carboxylic acid.
  • Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
  • Substitution: The bromine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Major products from these reactions may include derivatives such as 1-(3-hydroxyphenyl)propan-2-one and 1-(3-amino-4-hydroxyphenyl)propan-2-one.

Research indicates that 1-(3-Bromo-4-hydroxyphenyl)propan-2-one exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various microbial strains.
  • Anticancer Activity: Investigations are ongoing to explore its efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds similar to 1-(3-Bromo-4-hydroxyphenyl)propan-2-one have been noted for their anti-inflammatory properties .

The synthesis of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be achieved through multiple methods:

  • Bromination of 4-Hydroxyacetophenone: This involves introducing the bromine atom to the aromatic ring.
  • Friedel-Crafts Acylation: Following bromination, a Friedel-Crafts acylation reaction introduces the propan-2-one group.

These methods highlight its role as an intermediate in synthesizing more complex organic compounds.

1-(3-Bromo-4-hydroxyphenyl)propan-2-one finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in creating pharmaceuticals and agrochemicals.
  • Research: Its potential as a therapeutic agent is under investigation, particularly in pharmacology.
  • Specialty Chemicals Production: The compound is utilized as a building block for synthesizing specialty chemicals and derivatives .

1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be compared with several structurally similar compounds:

Compound NameStructural Features
1-(4-Bromo-2-hydroxyphenyl)ethanoneContains an ethanone group instead of propan-2-one
2,6-Dibromo-4-(1-(3-bromo-4-hydroxyphenyl)-1-methylethyl)phenolAdditional bromine atoms with different substitution patterns
1-(3-Bromo-4-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-oneFeatures a dimethylamino group and an enone moiety

These comparisons highlight the unique structural characteristics of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one, particularly its specific functional groups that contribute to its reactivity and potential applications in medicinal chemistry.

XLogP3

1.9

Dates

Last modified: 08-15-2023

Explore Compound Types